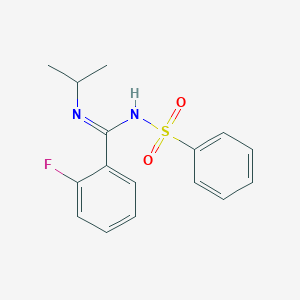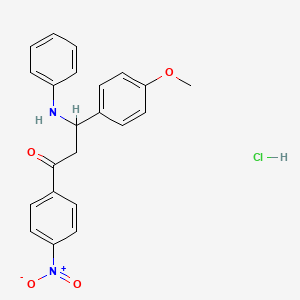
3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one
Vue d'ensemble
Description
3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one, also known as Flavopiridol, is a synthetic flavone derivative that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are enzymes involved in regulating cell division.
Mécanisme D'action
3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is a potent inhibitor of CDKs, particularly CDK9, which is involved in regulating transcription. By inhibiting CDK activity, this compound can interfere with cell division and induce apoptosis in cancer cells. It has also been shown to inhibit other enzymes involved in cell signaling pathways, such as protein kinase C and glycogen synthase kinase 3.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in non-cancer cells, and has been shown to have anti-inflammatory and anti-viral effects. This compound has also been shown to modulate the expression of genes involved in cell differentiation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one is its potent and broad-spectrum activity against CDKs, which makes it a useful tool for studying cell cycle regulation and transcriptional control. However, its low solubility and poor bioavailability can make it difficult to use in certain experiments. This compound also has the potential to cause off-target effects due to its activity against other enzymes, which can complicate data interpretation.
Orientations Futures
There are several potential future directions for research on 3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is its use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Another potential direction is the development of more potent and selective CDK inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications in other diseases beyond cancer.
Applications De Recherche Scientifique
3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to have potent anti-tumor activity in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in various types of cancer. This compound has also been investigated for its potential use in treating other diseases, such as HIV and inflammation.
Propriétés
IUPAC Name |
3-(2-fluorophenoxy)-7-hydroxy-8-methyl-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4O4/c1-8-11(22)7-6-9-13(23)15(16(17(19,20)21)25-14(8)9)24-12-5-3-2-4-10(12)18/h2-7,22H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQLWOWZLSXYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(1-adamantyl)ethyl]-N'-(4-fluorobenzyl)thiourea](/img/structure/B4086424.png)
![3-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}benzoic acid](/img/structure/B4086426.png)
acetonitrile](/img/structure/B4086427.png)
![N-ethyl-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086432.png)
![dimethyl 5-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}isophthalate](/img/structure/B4086435.png)
![dimethyl 5-{[3-nitro-4-(1-pyrrolidinyl)benzoyl]amino}isophthalate](/img/structure/B4086448.png)
![3,4,5-triethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B4086450.png)
![N,N'-bis[4-chloro-3-(trifluoromethyl)phenyl]malonamide](/img/structure/B4086457.png)
![N-ethyl-4,7,7-trimethyl-N-(3-methylphenyl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086470.png)
![1-{[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4086478.png)
![N-methyl-N-(2-phenylethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4086488.png)


